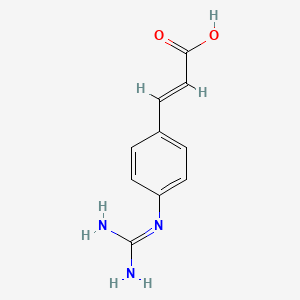
3-(4-Guanidinophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Guanidinophenyl)acrylic acid is an organic compound characterized by the presence of a guanidine group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Guanidinophenyl)acrylic acid typically involves the reaction of 4-aminophenylacrylic acid with guanidine derivatives. One common method includes the use of S-methylisothiourea as a guanidylating agent. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol, and requires heating to facilitate the formation of the guanidine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Guanidinophenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The guanidine group can be oxidized to form urea derivatives.
Reduction: The acrylic acid moiety can be reduced to form the corresponding propionic acid derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Urea derivatives.
Reduction: Propionic acid derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Guanidinophenyl)acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 3-(4-Guanidinophenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group is known for its ability to form strong hydrogen bonds and ionic interactions, which can modulate the activity of target proteins. Additionally, the acrylic acid moiety can participate in Michael addition reactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Aminophenyl)acrylic acid: Lacks the guanidine group, resulting in different chemical and biological properties.
4-Guanidinobenzoic acid: Contains a guanidine group but lacks the acrylic acid moiety.
Guanidine derivatives: Various compounds containing the guanidine functional group, such as guanidine hydrochloride and aminoguanidine
Uniqueness
3-(4-Guanidinophenyl)acrylic acid is unique due to the combination of the guanidine and acrylic acid functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and interactions that are not possible with simpler guanidine or acrylic acid derivatives.
Propriétés
Formule moléculaire |
C10H11N3O2 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
(E)-3-[4-(diaminomethylideneamino)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C10H11N3O2/c11-10(12)13-8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)(H4,11,12,13)/b6-3+ |
Clé InChI |
USAVJNGNUYZICW-ZZXKWVIFSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)O)N=C(N)N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


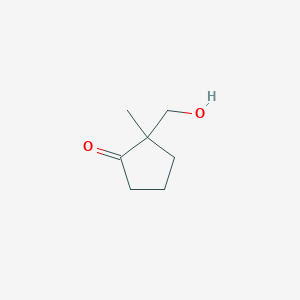
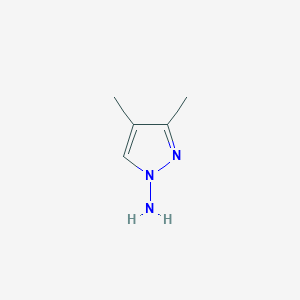
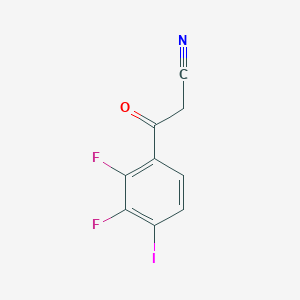

![tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
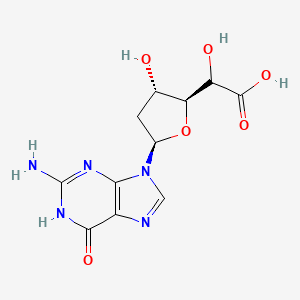
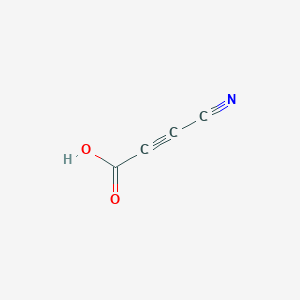
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
![(6S)-7-amino-8-oxo-3-(pyridin-2-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12839490.png)
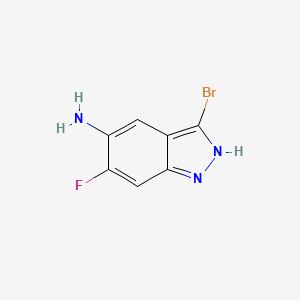
![potassium;(2S,4aS,6aR,6aS,6bR,10S,12aS,14bR)-10-[(2S,3R,4S,5S,6S)-6-carboxy-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate](/img/structure/B12839499.png)
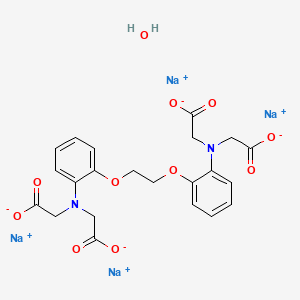

![(6Z,8aR,9R,10R,11aR)-3,3-difluoro-10-hydroxy-9-[(E,3S)-3-hydroxy-3-methyloct-1-enyl]-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2-one](/img/structure/B12839538.png)
